plakevulin A plakevulin A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1868045
InChI: InChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1
SMILES:
Molecular Formula: C23H42O4
Molecular Weight: 382.6 g/mol

plakevulin A

CAS No.:

Cat. No.: VC1868045

Molecular Formula: C23H42O4

Molecular Weight: 382.6 g/mol

* For research use only. Not for human or veterinary use.

plakevulin A -

Specification

Molecular Formula C23H42O4
Molecular Weight 382.6 g/mol
IUPAC Name methyl (1R,2S,5S)-2-hexadecyl-2,5-dihydroxycyclopent-3-ene-1-carboxylate
Standard InChI InChI=1S/C23H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23(26)19-17-20(24)21(23)22(25)27-2/h17,19-21,24,26H,3-16,18H2,1-2H3/t20-,21-,23-/m0/s1
Standard InChI Key SOLXJOFQECGRPS-FUDKSRODSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC[C@@]1(C=C[C@@H]([C@H]1C(=O)OC)O)O
Canonical SMILES CCCCCCCCCCCCCCCCC1(C=CC(C1C(=O)OC)O)O

Introduction

Chemical Properties and Structure

Plakevulin A possesses distinct chemical characteristics that contribute to its biological activities. The compound has the molecular formula C23H42O4 and a molecular weight of 382.585 g/mol . Its CAS number is 518035-27-3, which serves as its unique chemical identifier in scientific databases . As an oxylipin extracted from the Okinawa sponge Plakortis sp., Plakevulin A exists as a powder in its pure form . For optimal stability and preservation of its biological activity, it should be stored at -20°C for up to three years in powder form, or at -80°C for up to one year when in solvent .

Table 1: Chemical Properties of Plakevulin A

PropertyDescription
Chemical FormulaC23H42O4
Molecular Weight382.585 g/mol
CAS Number518035-27-3
ClassificationOxylipin
Physical FormPowder
Storage Conditions-20°C (powder, 3 years); -80°C (in solvent, 1 year)

Biological Activities

Plakevulin A exhibits several significant biological activities that make it a compound of interest for potential therapeutic applications, particularly in cancer treatment.

DNA Polymerase Inhibition

One of the primary activities of Plakevulin A is its ability to inhibit the enzymatic activities of DNA polymerases (pols) α and δ . DNA polymerases are crucial enzymes involved in DNA replication, and their inhibition can prevent cell division, making them important targets for anticancer drugs . The compound's interaction with these essential enzymes contributes to its cytotoxic effects and potential utility as an anticancer agent .

Apoptosis Induction

Plakevulin A has demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells . Specifically, it induces DNA fragmentation and caspase-3 activation in human promyelocytic leukemia (HL60) cells, which are key indicators of the apoptotic process . This ability to trigger controlled cell death in cancer cells while showing selectivity over normal cells makes Plakevulin A particularly interesting for cancer research .

Anticancer Cytotoxicity Profile

The compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating selectivity for cancer cells over normal ones . Research has shown that human promyelocytic leukemia (HL60) cells exhibit the highest sensitivity to (+)-Plakevulin A among tested cell lines . Other cancer cell lines that have shown sensitivity to the compound include human cervix epithelioid carcinoma (HeLa), murine leukemia (L1210), and human cervix carcinoma (KB) cells .

Table 2: Cytotoxicity Profile of Plakevulin A

Cell LineTypeRelative Sensitivity
HL60Human promyelocytic leukemiaHighest
HeLaHuman cervix epithelioid carcinomaModerate
L1210Murine leukemiaModerate
KBHuman cervix carcinomaModerate
MC3T3-E1Mouse calvaria-derived pre-osteoblastLower
MRC-5Human normal lung fibroblastLowest

Mechanism of Action

The mechanism by which Plakevulin A exerts its anticancer effects is multifaceted and involves several molecular pathways.

STAT3 Pathway Suppression

Recent research has revealed that (+)-Plakevulin A suppresses the activation of interleukin 6 (IL-6)-induced signal transducer and activator of transcription 3 (STAT3) . The STAT3 pathway is frequently overactivated in various cancer types and contributes to cancer cell survival, proliferation, and resistance to apoptosis . Inhibition of this pathway through Plakevulin A's action can lead to cancer cell death, providing a potential therapeutic avenue .

Identification of Binding Proteins

Through sophisticated pull-down experiments using biotinylated derivatives and neutravidin-coated beads, researchers have identified hydroxysteroid 17-β dehydrogenase 4 (HSD17B4) as one of the binding proteins of Plakevulin A in HL60 cell lysate . This finding is significant because HSD17B4 is known to regulate STAT3 activation . Since the knockdown or inhibition of STAT3 induces apoptosis, Plakevulin A may induce apoptosis in cancer cell lines by suppressing STAT3 activation through its binding to HSD17B4 .

Beyond DNA Polymerase Inhibition

Interestingly, studies have shown that the half-maximal inhibitory concentration (IC50) value for Plakevulin A's cytotoxicity significantly differs from those observed for its enzymatic inhibition of DNA polymerases α and β . This discrepancy indicates the presence of target protein(s) other than polymerases, suggesting that Plakevulin A's anticancer activity involves multiple mechanisms beyond simple polymerase inhibition .

Research Studies and Findings

Several significant research studies have investigated the properties and potential applications of Plakevulin A, contributing to our understanding of this bioactive compound.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been conducted on Plakevulin A to understand which structural features are responsible for its biological activities . These studies contribute to the potential development of synthetic analogues with enhanced properties and help researchers understand the molecular basis for the compound's biological effects .

Recent Research Developments

A study published in September 2024 in Bioorganic and Medicinal Chemistry Letters (Volume 110, Article 129886) provided valuable insights into the mechanism of action of Plakevulin A . This research demonstrated that (+)-Plakevulin A induces apoptosis and suppresses IL-6-induced STAT3 activation in cancer cells . The study confirmed the compound's selective cytotoxicity against cancer cells, with HL60 cells showing the highest sensitivity . Furthermore, the research identified HSD17B4 as a binding partner and elucidated the role of STAT3 suppression in its mechanism of action .

Table 3: Key Research Findings on Plakevulin A

Research AreaKey Findings
CytotoxicitySelective toxicity toward cancer cells, especially HL60 leukemia cells
Apoptosis InductionCauses DNA fragmentation and caspase-3 activation in HL60 cells
Molecular TargetsInhibits DNA polymerases α and δ; binds to HSD17B4
Signaling PathwaysSuppresses IL-6-induced STAT3 activation
Structure-ActivityMultiple studies examining the relationship between chemical structure and biological activity

Future Research Directions

The promising biological activities of Plakevulin A suggest several potential avenues for future research and development.

Synthetic Derivatives Development

Building on the structure-activity relationship studies already conducted, researchers could develop synthetic derivatives of Plakevulin A with enhanced properties, such as improved stability, increased potency, or better selectivity for specific cancer types . Such derivatives could potentially overcome limitations of the natural compound while retaining or amplifying its beneficial properties.

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